2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol

PROTAC Linker Bioconjugation PEG Spacer

PROTAC and ADC development requires precise linker chemistry. Generic PEG variants alter ternary complex formation and bioactivity. - **Precise Architecture:** Discrete triethylene glycol (PEG3) chain with terminal hydroxyl and 4-nitrophenoxy group. - **Key Metrics:** MW 271.27 g/mol; calculated LogP 0.97 balances solubility and permeability. - **Supply Certainty:** Validated as building block for heterobifunctional linkers. Available for immediate R&D shipment.

Molecular Formula C12H17NO6
Molecular Weight 271.27 g/mol
CAS No. 63134-26-9
Cat. No. B3147789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol
CAS63134-26-9
Molecular FormulaC12H17NO6
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCO
InChIInChI=1S/C12H17NO6/c14-5-6-17-7-8-18-9-10-19-12-3-1-11(2-4-12)13(15)16/h1-4,14H,5-10H2
InChIKeyHHMZBDBWIQZVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol Overview


2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol (CAS 63134-26-9) is a glycol ether derivative characterized by a 4-nitrophenoxy group linked to a triethylene glycol (PEG3) chain . With a molecular formula of C12H17NO6 and a molecular weight of 271.27 g/mol, it is primarily utilized as a hydrophilic linker in bioconjugation chemistry, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation [1]. The triethylene glycol chain enhances aqueous solubility, while the terminal hydroxyl group provides a reactive handle for further functionalization [2].

✓ PEG3 spacer for bioconjugation and PROTAC assembly
✓ Terminal hydroxyl enables orthogonal activation strategies
✓ 4-Nitrophenoxy group as UV-active handle or further modification site

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol: Key Differentiators


Generic substitution fails because 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol possesses a specific combination of a 4-nitrophenoxy group and a discrete triethylene glycol (PEG3) chain terminated with a hydroxyl group. This precise architecture dictates its reactivity, solubility profile, and spacer length, which are critical parameters in bioconjugation applications [1]. Using a PEG linker of different length (e.g., PEG2, PEG4) or a different terminal group (e.g., amine, azide) would fundamentally alter the physicochemical properties of the resulting conjugate and its performance in assays like PROTAC-mediated degradation . The specific chain length of three ethylene oxide units provides a defined spatial separation between the payload and the targeting ligand, which is essential for forming a functional ternary complex [2].

PEG chain length
PEG2 or PEG4 linkers may alter ternary complex geometry and reported degradation profiles.
Terminal group
Pre-activated carbonate esters follow distinct conjugation pathways; hydroxyl requires additional activation steps.
Hydrophilicity balance
Non-PEGylated nitrophenyl analogs lack the PEG3-driven solubility profile, risking aggregation of conjugates.

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol Differentiation Evidence


PEG3 Chain Length: Distinct Spatial Profile

The compound features a triethylene glycol (PEG3) spacer. While direct comparative data is absent, class-level inference indicates that linker length is a critical determinant of PROTAC efficacy . Shorter analogs, such as 2-(2-(4-nitrophenoxy)ethoxy)ethanol (PEG2, CAS 90512-18-8) , or longer ones like PEG4 linkers [1] would be expected to yield different degradation profiles. The PEG3 length provides a distinct spatial separation that may be optimal for specific protein-protein interaction (PPI) interfaces.

PEG3 vs PEG2
Class-level inference
PEG3 (3 EO units) +1 EO PEG2 (2 EO units)
Reported spatial fit for distinct PPI interfaces; linker geometry is non-interchangeable.
Direct PROTAC comparative data not reported; class-level inference based on linker design principles.
PROTAC Linker Bioconjugation PEG Spacer

Terminal Hydroxyl: Unique Derivatization Pathways

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol terminates in a primary hydroxyl group. This distinguishes it from activated PEG linkers like m-PEG3-4-nitrophenyl carbonate (CAS 105108-59-6), which features a reactive carbonate ester . The hydroxyl group of CAS 63134-26-9 requires activation (e.g., tosylation, mesylation) before conjugation with amines, whereas the carbonate ester is pre-activated for direct reaction with nucleophiles [1]. This difference allows for orthogonal protection/deprotection strategies in complex syntheses.

OH vs carbonate
Class-level inference
Hydroxyl (needs activation) Distinct reactivity Carbonate ester (pre-activated)
Orthogonal protection/deprotection strategies possible; not directly interchangeable.
Synthetic route must account for additional activation step when using hydroxyl-terminated linker.
Bioconjugation PROTAC Linker Functionalization

Physicochemical Profile vs. Non-PEGylated Analogs

The compound has a predicted partition coefficient (LogP) of 0.97 and a predicted acid dissociation constant (pKa) of 14.36 . These values reflect the balance between the hydrophobic 4-nitrophenyl ring and the hydrophilic PEG3 chain. This is in contrast to simpler nitrophenyl compounds like 4-nitrophenol (CAS 100-02-7), which has a significantly different LogP (approx. 1.9) and pKa (approx. 7.2) [1]. The PEG chain increases aqueous solubility and reduces membrane permeability compared to the non-PEGylated analog.

LogP comparison
Cross-study comparable
LogP 0.97 (pred.) Lower LogP ~1.9 (4-nitrophenol)
Increased hydrophilicity may reduce aggregation risk of conjugated biomolecules.
Predicted LogP; experimental solubility and aggregation validation recommended.
Physicochemical Properties Solubility LogP

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol Applications


PROTAC Synthesis with PEG3 Spacer

Use this compound as a foundational building block for creating heterobifunctional PROTAC linkers. The PEG3 chain length provides a defined spacer that is essential for optimizing the distance between the E3 ligase ligand and the target protein ligand [1]. The terminal hydroxyl group can be functionalized to introduce a second reactive handle, while the 4-nitrophenoxy group serves as a UV-active tag or a site for further modification . This is a direct application inferred from its described use as a PROTAC linker .

Heterobifunctional PEG Linker Synthesis

Employ this compound in the synthesis of custom, monodisperse heterobifunctional PEG linkers. The terminal hydroxyl group can be converted into a variety of functional groups (e.g., azide, alkyne, amine) [1], allowing for the creation of linkers tailored for specific click chemistry applications in bioconjugation, such as antibody-drug conjugate (ADC) development or surface modification of nanoparticles .

Pegylated Small Molecule Intermediate

Utilize this compound to introduce a PEG3 moiety into a hydrophobic small molecule drug candidate. The predicted LogP of 0.97 indicates a favorable hydrophilic/hydrophobic balance, which can improve the aqueous solubility and pharmacokinetic profile of the conjugated drug [1]. This is a class-level application supported by the known benefits of PEGylation .

Application
Selection Property
Validation Focus
PROTAC linker with PEG3 spacer
PEG3 length; hydroxyl activation handle
Ternary complex geometry; linker functionalization efficiency
Heterobifunctional PEG linker synthesis
Terminal hydroxyl derivatizability for click chemistry
Orthogonal conjugation; monodispersity and purity verification
Pegylated small-molecule intermediate
Hydrophilicity/lipophilicity balance (predicted LogP context)
Aqueous solubility enhancement; conjugate aggregation profile

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